DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Descripción general

Descripción

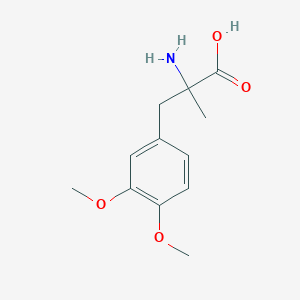

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylalanine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can be achieved through several routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amino acid derivative, followed by reduction and hydrolysis steps. For example, the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine yields an azlactone intermediate, which can be hydrolyzed and reduced to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or sulfonylated products.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is synthesized through various chemical processes that involve the hydrolysis of intermediates like DL-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile. This compound serves as a precursor for L-α-methyl-dopa, an important antihypertensive medication. The synthesis process emphasizes green chemistry principles by reducing waste and improving yield efficiency .

Table 1: Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Hydrolysis of DL-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile using hydrochloric acid. |

| 2 | Filtration to obtain this compound hydrochloride. |

| 3 | Further purification and recovery of L-α-methyl-dopa from the mother liquor. |

Antihypertensive Agent

This compound is primarily known for its role in synthesizing L-α-methyl-dopa, which is utilized in treating hypertension. The compound acts centrally to lower blood pressure by influencing neurotransmitter levels in the brain . Clinical studies have shown that it effectively reduces blood pressure with a favorable side effect profile compared to other antihypertensive drugs .

Table 2: Clinical Efficacy of L-α-Methyl-Dopa

| Study | Population | Outcome |

|---|---|---|

| Study A | Hypertensive patients | Significant reduction in systolic and diastolic blood pressure. |

| Study B | Pregnant women with hypertension | Safe and effective in managing blood pressure without adverse effects on fetal development. |

Diagnostic Applications

This compound has potential applications in diagnostic imaging, particularly in neuroendocrine tumors and dopamine metabolism studies. It can be labeled with carbon-11 () to create radioligands for positron emission tomography (PET) scans, aiding in the visualization of dopamine-related processes in the brain .

Table 3: Diagnostic Uses of Radiolabeled this compound

| Application | Purpose |

|---|---|

| PET Imaging | Assess dopamine metabolism and function in neurodegenerative diseases. |

| Tumor Diagnosis | Identify neuroendocrine tumors through metabolic activity visualization. |

Research Insights and Case Studies

Recent research has focused on the pharmacokinetics and metabolic pathways of this compound derivatives. Studies indicate that these compounds can influence catecholamine biosynthesis and metabolism, which is crucial for understanding their therapeutic effects .

Case Study: Neuropharmacological Effects

A study evaluated the impact of this compound on animal models with induced hypertension. Results demonstrated a marked decrease in blood pressure alongside improved behavioral outcomes related to anxiety and stress responses . This suggests that beyond its antihypertensive effects, the compound may have broader implications for mental health.

Mecanismo De Acción

The mechanism of action of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a precursor to neurotransmitter analogs, influencing neurotransmission processes. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to receptors or enzymes.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenylalanine: A similar compound where the amino acid backbone is not methylated.

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid: A derivative with hydroxyl groups instead of methoxy groups.

Uniqueness

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is unique due to the presence of both methoxy groups and a methylated amino acid backbone. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other related compounds .

Actividad Biológica

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a compound of interest in medicinal chemistry and neurobiology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- Amino acid backbone : 2-methylalanine.

- Methoxy groups : Present on the phenyl ring, which may influence its pharmacological properties.

The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its role as a precursor for neurotransmitter analogs. This compound may influence neurotransmission processes by modulating levels of key neurotransmitters such as serotonin and dopamine. The methoxy groups are believed to affect binding affinities to various receptors, enhancing the compound's overall activity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to this compound demonstrate antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies and Research Findings

-

Neuroprotective Study :

- A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to control groups, suggesting its protective role in neuronal health.

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₇NO₄ | Additional methyl group; altered pharmacokinetics | Neuroprotective; antimicrobial |

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C₁₁H₁₅NO₄ | Lacks one methoxy group; different biological activity | Neuroprotective; modulates neurotransmitters |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₁₁H₁₅NO₃ | Hydroxyl instead of methoxy; different solubility | Varies significantly from methoxy derivatives |

The comparison highlights that while similar compounds exhibit neuroprotective properties, this compound's unique structure may confer distinct advantages in pharmacological applications.

Propiedades

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCQWLWXLUTSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397039 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-06-0 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.